molecular formula C10H11NO3 B3042336 4-Hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene CAS No. 575504-26-6

4-Hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene

Cat. No.: B3042336
CAS No.: 575504-26-6
M. Wt: 193.2 g/mol
InChI Key: BJMAIIRQVRRZMF-UHFFFAOYSA-N
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Description

4-Hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene is an organic compound belonging to the indene family Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene typically involves multi-step organic reactions One common method includes the nitration of 5-methyl-2,3-dihydro-1H-indene followed by hydroxylation The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Types of Reactions:

    Oxidation: The hydroxy group in this compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogens, sulfonic acids, and other electrophiles.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted indene derivatives.

Scientific Research Applications

4-Hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene depends on its interaction with molecular targets. The hydroxy and nitro groups can participate in hydrogen bonding and electron transfer processes, influencing the compound’s reactivity. The nitro group, in particular, can undergo reduction to form reactive intermediates that interact with biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

  • 5-Methyl-2,3-dihydro-1H-indene
  • 4-Methyl-2,3-dihydro-1H-indene
  • 5-Nitro-2,3-dihydro-1H-indene

Comparison: 4-Hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene is unique due to the presence of both hydroxy and nitro groups, which impart distinct chemical properties and reactivity. Compared to its analogs, this compound may exhibit enhanced biological activity and different reactivity patterns, making it a valuable compound for various applications.

Properties

IUPAC Name

5-methyl-7-nitro-2,3-dihydro-1H-inden-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-6-5-9(11(13)14)7-3-2-4-8(7)10(6)12/h5,12H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMAIIRQVRRZMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2CCCC2=C1O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene
Reactant of Route 2
4-Hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene
Reactant of Route 3
4-Hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene
Reactant of Route 4
4-Hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene
Reactant of Route 5
4-Hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene
Reactant of Route 6
Reactant of Route 6
4-Hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene

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